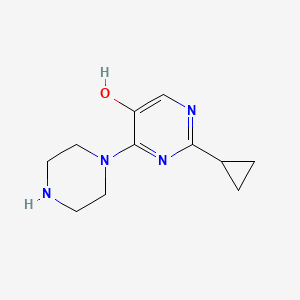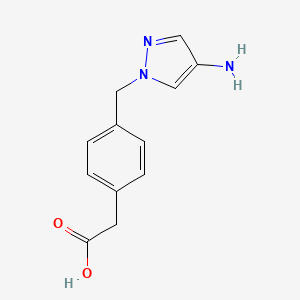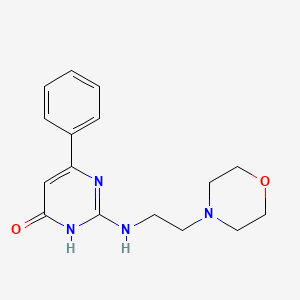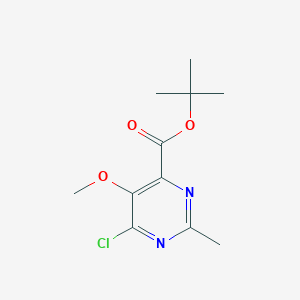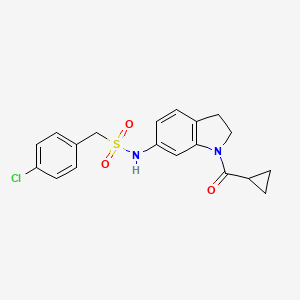
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropanecarbonyl group, and an indolinyl group, all connected through a methanesulfonamide linkage.
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate:
Cyclopropanecarbonylation: The next step involves the formation of the cyclopropanecarbonyl group, which can be achieved through a cyclopropanation reaction.
Indolinyl group attachment: The indolinyl group is then introduced through a nucleophilic substitution reaction.
Methanesulfonamide linkage formation: Finally, the methanesulfonamide linkage is formed through a sulfonamide coupling reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The methanesulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a methanesulfonamide group.
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide: This compound contains a benzamide group, which may result in different chemical and biological properties.
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)urea: The presence of a urea group in this compound may lead to unique interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H19ClN2O3S |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-6-1-13(2-7-16)12-26(24,25)21-17-8-5-14-9-10-22(18(14)11-17)19(23)15-3-4-15/h1-2,5-8,11,15,21H,3-4,9-10,12H2 |
Clave InChI |
FLEZITAEGHFKCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


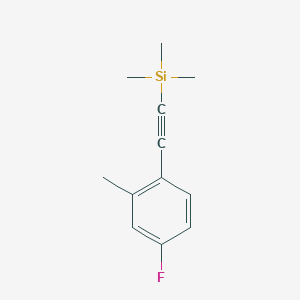
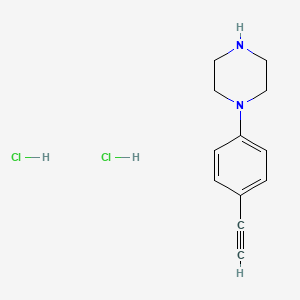
![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
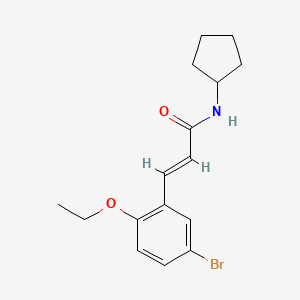
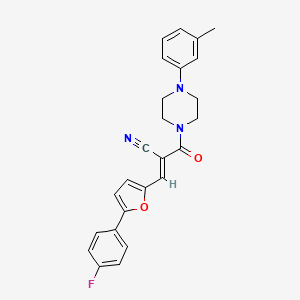
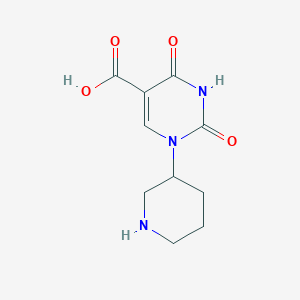
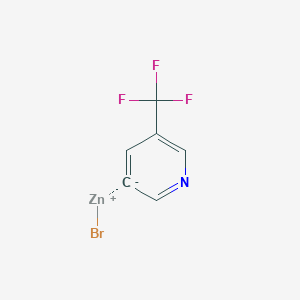
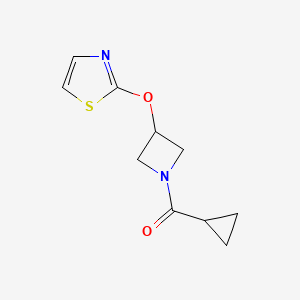
acetate](/img/structure/B14870902.png)
